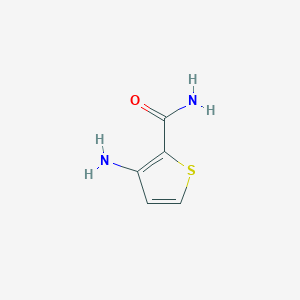

3-Aminothiophene-2-carboxamide

Beschreibung

Overview of Thiophene (B33073) Derivatives in Medicinal Chemistry and Materials Science

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a core structure in many compounds with significant applications in both medicinal chemistry and materials science. eprajournals.comresearchgate.net Its physical and chemical properties, which are in some ways similar to those of benzene, allow it to act as a versatile scaffold in the design of new molecules. eprajournals.com

In medicinal chemistry , the thiophene ring is considered a "privileged pharmacophore" due to its presence in a wide range of biologically active compounds. nih.govrsc.org The structural versatility of thiophene allows it to be incorporated into molecules that exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties. eprajournals.comnih.govnih.gov The U.S. FDA has approved numerous drugs containing the thiophene moiety, highlighting its importance in drug discovery. nih.govrsc.org The ability of the thiophene nucleus to be fused with other heterocyclic systems can also lead to new compounds with enhanced biological effects. eprajournals.com

| Pharmacological Activity | Reference |

|---|---|

| Anticancer / Antitumor | eprajournals.comnih.govontosight.ai |

| Anti-inflammatory | nih.govnih.govontosight.ai |

| Antimicrobial / Antibacterial | eprajournals.comnih.govontosight.ai |

| Anticonvulsant | nih.govrsc.org |

| Antihypertensive | eprajournals.com |

| Antiviral | nih.gov |

| Antifungal | ontosight.ai |

| Antiprotozoal | nih.gov |

In the realm of materials science , thiophene derivatives are crucial for the development of organic electronics and advanced materials. ontosight.ai Their excellent electronic and optical properties make them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govontosight.airesearchgate.net The ability to form conductive polymers, such as polythiophene, has been a significant area of research. ontosight.ai These materials combine chemical robustness, functional versatility, and the potential for use in developing new technologies like biosensors, chemosensors, and electrochromic devices. researchgate.net

Significance of 3-Aminothiophene-2-carboxamide as a Privileged Scaffold

Within the broad class of thiophene derivatives, the 2-aminothiophene substructure is recognized as a particularly important or "privileged" scaffold in medicinal chemistry. nih.gov This is due to its synthetic accessibility and its ability to serve as a starting point for a wide range of biologically active molecules. nih.gov

The compound This compound is a specific and highly significant example of this scaffold. The presence of the carboxamide group at the 3-position is a critical structural feature that has been linked to potent biological activity in various therapeutic areas. For instance, research has shown that substituting a carbonitrile group at the C-3 position with a carboxamide can positively influence the antileishmanial activity of certain 2-aminothiophene derivatives. mdpi.com

Furthermore, the this compound core is a key component in the design of specific enzyme inhibitors. Structure-based drug design has utilized this scaffold to develop potent and selective inhibitors of checkpoint kinase 1 (CHK1), a target in cancer therapy. acs.org The optimization of 3-ureidothiophene-2-carboxamide derivatives led to the discovery of a clinical candidate, demonstrating the scaffold's value in generating advanced drug leads. acs.org Studies have also highlighted the importance of the 3-amino group, showing that this compound compounds display higher antibacterial and antioxidant activity compared to derivatives with other substituents at this position. nih.gov

Historical Context and Evolution of Research on this compound

The story of thiophene research begins with its discovery as a contaminant in benzene. eprajournals.com Over time, the unique reactivity and stability of the thiophene ring led to extensive investigation into its chemistry. eprajournals.comresearchgate.net A pivotal moment in the synthesis of derivatives like this compound was the development of the Gewald reaction. nih.gov This multi-component reaction provides an efficient pathway to construct the 2-aminothiophene core, making these scaffolds readily available for further chemical modification and drug discovery programs. nih.gov

The evolution of research on this compound and related structures reflects broader trends in organic and medicinal chemistry. Initially, research focused on the fundamental synthesis and characterization of these compounds. researchgate.net Over the past few decades, the focus has shifted towards leveraging the scaffold's synthetic versatility to create complex molecules with specific functions. This includes the development of multi-component condensation reactions to synthesize previously inaccessible fused heterocyclic systems. researchgate.net

Modern research employs advanced techniques to explore the potential of these compounds. For example, in vivo phenotypic screening in zebrafish has been used to identify novel angiogenesis inhibitors based on the 3-aminothiophene-2-carboxylic acid structure. nih.govnih.gov This demonstrates a shift from simple synthesis to rational, structure-based design and high-throughput biological evaluation, cementing the role of this compound and its parent acid as enduringly valuable scaffolds in the search for new therapeutic agents and functional materials. acs.orgnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDZTJNNXCNSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333867 | |

| Record name | 3-Aminothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147123-47-5 | |

| Record name | 3-Aminothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminothiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-Aminothiophene-2-carboxamide Core

The synthesis of the aminothiophene carboxamide scaffold can be achieved through several established routes, including the renowned Gewald reaction for the isomeric 2-aminothiophenes, as well as specific preparations from carboxylic acid esters and other cyclization strategies.

Gewald Reaction and its Variations for 2-Aminothiophene-3-carboxamides

The Gewald reaction is a multicomponent condensation that synthesizes 2-aminothiophenes from a carbonyl compound, an α-cyanoester or similar active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a cornerstone for the synthesis of poly-substituted 2-aminothiophenes. wikipedia.org The process is initiated by a Knoevenagel condensation between the ketone or aldehyde and the active methylene compound. wikipedia.org The subsequent addition of sulfur, cyclization, and tautomerization yields the final 2-aminothiophene product. wikipedia.org

While the classic Gewald reaction typically yields 2-aminothiophenes, its principles and variations are fundamental in thiophene (B33073) chemistry. nih.gov Three major variations have been described. tubitak.gov.tr

First Version : This single-step method involves the reaction of an α-mercaptoaldehyde or α-mercaptoketone with an active methylene nitrile, such as cyanoacetamide, in the presence of a basic catalyst. tubitak.gov.tr

Second Version : A one-pot procedure that condenses a ketone with an active methylene nitrile and elemental sulfur, often using an amine as a catalyst. tubitak.gov.tr

Third Version : This involves a two-step process where an α,β-unsaturated nitrile is first prepared via Knoevenagel-Cope condensation, followed by reaction with sulfur and an amine to yield the thiophene. This method often produces high yields. tubitak.gov.tr

Modern variations focus on greener methodologies, employing alternative solvents like water, using ultrasound activation, or utilizing mechanochemistry (ball milling) to drive the reaction. nih.gov

| Variation | Reactants | Key Conditions | Typical Product | Reference |

|---|---|---|---|---|

| First Version | α-Mercaptoketone/aldehyde, Active methylene nitrile | Basic catalyst (e.g., triethylamine (B128534), piperidine) | 2-Amino-3-carboxamide thiophene | tubitak.gov.tr |

| Second Version (One-Pot) | Ketone/aldehyde, Active methylene nitrile, Elemental sulfur | Amine catalyst (e.g., morpholine) in solvent (e.g., ethanol, DMF) | Polysubstituted 2-aminothiophene | tubitak.gov.tr |

| Third Version (Two-Step) | 1. Ketone/aldehyde, Active methylene nitrile 2. Resulting α,β-unsaturated nitrile, Sulfur, Amine | 1. Knoevenagel-Cope condensation 2. Reaction with sulfur and amine | High yield of 2-aminothiophene | tubitak.gov.tr |

| Green Methodology | Ketone, Malonodinitrile, Elemental sulfur | Ultrasound activation in water | 2-Aminothiophene-3-carbonitrile (B183302) | nih.gov |

Preparation from 3-Aminothiophene-2-carboxylic Acid Methyl Ester

A direct route to the 3-aminothiophene core involves the cyclization of appropriate precursors to form 3-aminothiophene-2-carboxylic acid esters, which are valuable intermediates. One such method involves reacting a 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine (B1172632) in a polar, inert solvent. google.com For instance, methyl 3-aminothiophene-2-carboxylate can be prepared from 2-methoxycarbonyl-3-oxotetrahydrothiophene and hydroxylamine hydrochloride in refluxing acetonitrile. google.com Similarly, reacting 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride yields methyl 3-amino-4-methylthiophene-2-carboxylate. prepchem.comchemicalbook.com

Another established synthesis involves the reaction of methyl thioglycolate with α,β-dichloropropionitrile in the presence of sodium methylate in ether. google.com This process yields methyl 3-aminothiophene-2-carboxylate as a pale yellow oil that solidifies upon standing. google.com The subsequent conversion of the methyl ester to the target this compound is a standard amidation reaction, typically achieved by treatment with ammonia.

| Starting Materials | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxycarbonyl-3-oxotetrahydrothiophene | Hydroxylamine hydrochloride | Acetonitrile | Methyl 3-aminothiophene-2-carboxylate | - | google.com |

| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Hydroxylamine hydrochloride | Acetonitrile | Methyl 3-amino-4-methylthiophene-2-carboxylate | 64% | prepchem.com |

| Methyl thioglycolate, α,β-Dichloropropionitrile | Sodium methylate | Ether | Methyl 3-aminothiophene-2-carboxylate | 72% | google.com |

Alternative Cyclization Strategies

Beyond the more common routes, alternative strategies for constructing the 3-aminothiophene ring have been developed. One novel and efficient method for synthesizing polysubstituted 3-aminothiophenes involves the reaction of thioamides and allenes. organic-chemistry.org This process is enabled by a tetrabutylammonium (B224687) iodide (TBAI) and tert-butyl hydroperoxide (TBHP) catalyst system and proceeds under mild conditions. organic-chemistry.org The reaction mechanism involves a sequence of thio-Michael addition, oxidative annulation, and a 1,2-sulfur migration to afford the highly functionalized 3-aminothiophene products in good yields. organic-chemistry.org

Another synthetic strategy involves the cyclization of N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide. nih.gov This reaction, carried out in boiling dioxane with sodium methoxide, proceeds through an alkylated sulfide (B99878) intermediate that undergoes intramolecular addition onto the nitrile group to yield the corresponding 3-aminothiophene derivatives. nih.gov

Derivatization Strategies of this compound

The this compound molecule possesses two primary sites for derivatization: the amino group and the carboxamide group. These sites allow for a range of chemical transformations to produce a diverse library of compounds.

N-Alkylation and N-Acylation Reactions

The nucleophilic amino group on the thiophene ring is a key site for modification. However, the N-alkylation of 2-aminothiophenes has been reported to be difficult to achieve under mild conditions. nih.gov Despite this, methods have been developed, often requiring specific conditions, such as using cesium carbonate and tetrabutylammonium iodide in DMF, to facilitate the reaction. nih.gov

N-acylation, in contrast, is a more straightforward and common transformation. The reaction of the amino group with acylating agents like acyl chlorides or anhydrides readily yields the corresponding N-acyl derivatives. For example, 2-aminothiophene-3-carbonitrile can be N-acylated by reacting it with 2-(thiophen-2-yl)acetyl chloride in the presence of triethylamine to produce N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.orgacs.org Similarly, refluxing 2-amino-3-acetylthiophene with acetic anhydride (B1165640) yields the N-acetylated product. nih.gov These reactions highlight the general reactivity of the amino group on the thiophene ring towards acylation.

Modification at the Carboxamide Group (e.g., Hydrazide Formation)

The carboxamide group can also be modified, although direct conversion to other functional groups can be challenging. A more common strategy for accessing derivatives like hydrazides involves starting from the corresponding ester. The synthesis of carbohydrazides is standardly achieved through the hydrazinolysis of carboxylic acid esters in an alcoholic solution. hhu.de For instance, the methyl ester precursor, 3-aminothiophene-2-carboxylic acid methyl ester, can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding 3-aminothiophene-2-carbohydrazide. This reaction is a well-established method for converting esters to hydrazides. nih.gov The resulting hydrazides are versatile intermediates, which can be further reacted with aldehydes or ketones to form hydrazones. nih.gov

Substitutions on the Thiophene Ring (Positions 4 and 5)

The electron-rich nature of the thiophene ring in this compound, enhanced by the activating effect of the amino group at position 3, makes it susceptible to electrophilic substitution, primarily at the C-5 position.

One of the key transformations is the Vilsmeier-Haack reaction. While not a simple substitution, this reaction on analogous 3-acetyl-2-aminothiophenes using a Vilsmeier-Haack reagent (formed from phosphorus oxychloride and dimethylformamide) leads to the formation of 4-chlorothieno[2,3-b]pyridine (B3024653) derivatives. researchgate.net This process involves an initial formylation, likely at the C-5 position, followed by cyclization and chlorination. This reaction highlights a pathway to introduce functionality and simultaneously construct a fused ring system.

Direct C-H arylation has also been demonstrated on related compounds such as methyl 3-amino-4-methylthiophene-2-carboxylate. Palladium-catalyzed reactions can introduce aryl groups at the C-5 position, showcasing a modern approach to forming carbon-carbon bonds on the thiophene scaffold.

Furthermore, the synthesis of polysubstituted this compound derivatives can be achieved through cyclization reactions of functionalized precursors. For instance, reacting N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base yields highly substituted 3-aminothiophene-2-carboxamides. nih.gov In these products, the 4 and 5 positions of the thiophene ring are substituted with aryl and phenylamino (B1219803) groups, respectively.

Annulation Reactions leading to Fused Heterocycles (e.g., Thienopyridines, Thienopyrimidines)

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through annulation reactions, where a new ring is built onto the thiophene core. Thienopyridines and thienopyrimidines are prominent examples of such fused systems, which are of great interest in medicinal chemistry. semanticscholar.org

Thienopyridines: The synthesis of thieno[2,3-b]pyridines can be achieved by reacting 3-acetyl-2-aminothiophenes with the Vilsmeier-Haack reagent. researchgate.net This reaction proceeds through an intramolecular cyclization of an intermediate formed by the interaction of the acetyl group and the amino group with the reagent, leading to the fused pyridine (B92270) ring.

Thienopyrimidines: A common and effective method for constructing the pyrimidine (B1678525) ring involves the reaction of this compound derivatives with various one-carbon or three-atom synthons. For example, reaction with nitriles in the presence of an acid catalyst can yield thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr Another approach involves condensation with formamide, which serves as a source of two nitrogen atoms and one carbon atom, to form the pyrimidine ring.

The versatility of this approach is demonstrated by the variety of reagents that can be used for the cyclization step, including orthoesters, isothiocyanates, and acid chlorides, leading to a diverse range of substituted thienopyrimidines. These reactions are fundamental in building libraries of compounds for biological screening.

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental compatibility, advanced synthetic techniques have been applied to the synthesis and transformation of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Its application in the synthesis of 2-aminothiophene-3-carboxamides via the Gewald reaction has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov Solvent-free microwave-assisted procedures using a solid support like basic aluminum oxide have also been developed, offering a more environmentally friendly approach. nih.gov

Beyond the synthesis of the core structure, microwave energy has been effectively used in subsequent transformations. For instance, the acylation of 4-aminothiophene derivatives and their subsequent reaction with aromatic amines to form more complex structures have been successfully carried out under microwave irradiation, drastically cutting down the required reaction time from hours to minutes. nih.gov

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules from three or more starting materials in a single step. The most relevant MCR for the synthesis of the this compound scaffold is the Gewald reaction. This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (like cyanoacetamide), and elemental sulfur in the presence of a base. This one-pot synthesis is a cornerstone for accessing a wide variety of substituted 2-aminothiophenes. nih.govresearchgate.net

The Mannich reaction is another important three-component reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org While direct application on the thiophene ring of this compound is not widely reported, this reaction is a key strategy for modifying natural products and other heterocyclic systems by introducing aminomethyl groups, which can significantly alter their biological properties. nih.govoarjbp.com

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. A notable example involving a derivative of this compound is the non-catalyzed, regio- and stereoselective oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides. This reaction, when treated with commercial bleach, proceeds in a highly stereoselective manner to yield a single enantiomeric pair out of eight possibilities. This transformation involves the cleavage of N-H and C=C bonds and the formation of three new sigma bonds, leading to complex polyheterocyclic structures with controlled stereochemistry.

Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes.

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide and phosphorus oxychloride. wikipedia.org This electrophilic species then attacks the electron-rich thiophene ring. Subsequent cyclization and elimination steps lead to the final fused heterocyclic product. researchgate.net

The Gewald reaction, a multi-component synthesis of the 2-aminothiophene core, is believed to proceed through a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur to form a thiolate intermediate. An intramolecular cyclization then occurs, followed by tautomerization to yield the final 2-aminothiophene product. nih.gov

In the stereoselective oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, kinetic studies have been performed using NMR spectroscopy. By analyzing the line shapes of proton signals at different temperatures, the kinetic and activation parameters of rotamerization processes within the formed complex molecules can be determined. The proposed mechanism for this dimerization involves an oxidative process with the cleavage of existing bonds and the formation of new stereochemically defined bonds.

Data Tables

Table 1: Examples of Annulation Reactions

| Starting Material | Reagent(s) | Product Type | Reference |

| 3-Acetyl-2-aminothiophene | POCl₃, DMF | Thieno[2,3-b]pyridine | researchgate.net |

| 2-Aminothiophene-3-carboxamide | Nitriles, HCl | Thieno[2,3-d]pyrimidine | tubitak.gov.tr |

| 2-Aminothiophene-3-carboxamide | Formamide | Thieno[2,3-d]pyrimidine | semanticscholar.org |

Table 2: Advanced Synthetic Techniques

| Technique | Application | Key Features | Reference |

| Microwave-Assisted Synthesis | Gewald Reaction | Reduced reaction times, improved yields | nih.gov |

| Multi-Component Reaction | Gewald Reaction | One-pot synthesis of 2-aminothiophenes | researchgate.net |

| Stereoselective Synthesis | Oxidative Dimerization | High stereoselectivity (1 of 8 possible enantiomeric pairs) |

Mechanistic Insights into Key Transformation Steps

The synthesis of the 3-aminothiophene core, as found in this compound, relies on specific cyclization strategies that differ from the more common methods used for the 2-aminothiophene regioisomer. Understanding the mechanisms of these transformations is crucial for controlling the reaction outcome and optimizing synthetic routes.

Thorpe-Ziegler Cyclization: A Key Route to 3-Aminothiophenes

The primary and most effective method for constructing the 3-aminothiophene ring system is the Thorpe-Ziegler reaction. wikipedia.orgchem-station.com This reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.orglscollege.ac.in In the context of 3-aminothiophene synthesis, a dinitrile precursor containing a sulfur atom is cyclized in the presence of a strong base. wikipedia.org

The mechanism proceeds through several key steps:

Deprotonation: A strong base abstracts a proton from the α-carbon of one of the nitrile groups, generating a carbanion.

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule. This step forms a cyclic imine intermediate.

Tautomerization: The cyclic imine then tautomerizes to the more stable enamine form, yielding the final 3-aminothiophene ring structure. scribd.com

The Thorpe-Ziegler reaction is conceptually related to the Dieckmann condensation and is particularly efficient for forming five- to eight-membered rings. wikipedia.orgchem-station.com

Alternative Cyclization via Alkylated Sulphide Intermediate

Another documented pathway for the synthesis of 3-aminothiophene derivatives involves the reaction of a mercapto-acrylamide derivative with a haloacetamide in the presence of a base like sodium methoxide. nih.gov The proposed mechanism for this transformation is as follows:

S-Alkylation: The reaction initiates with the formation of an alkylated sulphide intermediate.

Intramolecular Cyclization: This is followed by an intramolecular addition of the methylene group (from the original haloacetamide) onto the nitrile function of the molecule.

Ring Closure: This nucleophilic attack on the nitrile group leads to the closure of the thiophene ring, forming the 3-amino substituted product. nih.gov

The Gewald Reaction: A Contrasting Mechanism for 2-Aminothiophenes

While not a direct route to this compound, the Gewald reaction is the most prominent method for synthesizing the isomeric 2-aminothiophenes and its mechanism provides a useful contrast. wikipedia.orgorganic-chemistry.org This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoacetamide, in the presence of elemental sulfur and a base. wikipedia.orgtubitak.gov.tr

The elucidated mechanism involves:

Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated intermediate. wikipedia.orgchemrxiv.org

Sulfur Addition: The elemental sulfur (typically S8) is attacked by the enolate of the Knoevenagel product, leading to a thiolate intermediate. chemrxiv.org

Cyclization and Tautomerization: The thiolate then attacks the nitrile group intramolecularly, leading to a cyclic imine which subsequently tautomerizes to the aromatic 2-aminothiophene product. wikipedia.orgresearchgate.net

Recent computational studies using Density Functional Theory (DFT) have provided deeper insight into the sulfur addition step, suggesting a complex equilibrium involving various polysulfide intermediates, with the final, irreversible cyclization and aromatization being the thermodynamic driving force of the reaction. chemrxiv.org The regiochemical outcome, favoring the 2-amino isomer, is a defining characteristic of the Gewald reaction mechanism.

Kinetic Studies of Derivatization Reactions

A thorough review of the scientific literature indicates a notable absence of specific experimental kinetic studies for the derivatization reactions of this compound. Quantitative data such as reaction rate constants, activation energies, and detailed kinetic profiles for transformations like acylation, alkylation, or condensation involving this specific compound are not extensively reported.

However, computational studies on the closely related compound, methyl-3-aminothiophene-2-carboxylate, provide some theoretical insight into its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals a relatively small HOMO-LUMO energy gap. mdpi.com A smaller energy gap generally implies lower kinetic stability and higher chemical reactivity, suggesting that 3-aminothiophene derivatives are likely to be reactive species. mdpi.com This theoretical prediction, while useful, underscores the need for experimental kinetic studies to quantify the reactivity of this compound in various derivatization processes.

Without experimental data, a quantitative discussion of the kinetics of its derivatization remains speculative. Further research is required to establish the kinetic parameters that govern the chemical transformations of this compound.

Biological and Pharmacological Investigations of 3 Aminothiophene 2 Carboxamide Derivatives

Anticancer Activities

Cytotoxicity in Cancer Cell Lines (e.g., HCT116, HeLa, HepG2)

Derivatives of 3-aminothiophene-2-carboxamide have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, indicating a broad spectrum of antiproliferative activity. Laboratory studies have quantified this activity, often expressed as the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

In studies involving the human colon carcinoma cell line (HCT116), certain trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives have shown potent activity, with one compound exhibiting an IC50 value as low as 3.20 µM researchgate.net. Other pyrimidine (B1678525) derivatives incorporating the thiophene (B33073) scaffold also showed strong inhibition against HCT-116 cells nih.gov. For the human cervical adenocarcinoma cell line (HeLa) and the human hepatocellular carcinoma cell line (HepG2), a series of synthesized thiophene derivatives showed notable cytotoxicity. One promising candidate, compound 480, displayed an IC50 of 12.61 µg/mL in HeLa cells and 33.42 µg/mL in HepG2 cells researchgate.netnovartis.com. Another study found that two new thiazole (B1198619) derivatives, CP1 and CP2, which are structurally related to the thiophene core, had IC50 values of 4.7 µg/ml and 9.5 µg/ml respectively on HCT116 cells, and 11 µg/ml and 18 µg/ml on HepG2 cells nih.gov. Furthermore, a series of thiophene carboxamides designed as dual inhibitors for vascular endothelial growth factor receptors (VEGFRs) and mitosis were screened against HepG2 and HCT-116 cell lines, with some derivatives showing higher cytotoxicity than the established drug Sorafenib against HepG2 cells nih.gov.

The following table summarizes the cytotoxic activity of selected this compound derivatives against HCT116, HeLa, and HepG2 cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Thiophene-3-carboxamide selenide derivative | HCT116 (Colon) | 3.20 µM researchgate.net |

| Compound 480 | HeLa (Cervical) | 12.61 µg/mL researchgate.netnovartis.com |

| Compound 480 | HepG2 (Liver) | 33.42 µg/mL researchgate.netnovartis.com |

| Compound CP1 | HCT116 (Colon) | 4.7 µg/mL nih.gov |

| Compound CP1 | HepG2 (Liver) | 11 µg/mL nih.gov |

| Compound CP2 | HCT116 (Colon) | 9.5 µg/mL nih.gov |

| Compound CP2 | HepG2 (Liver) | 18 µg/mL nih.gov |

| Derivative 5 | HepG2 (Liver) | 2.3-fold > Sorafenib nih.gov |

| Derivative 21 | HepG2 (Liver) | 1.7-fold > Sorafenib nih.gov |

Mechanism of Action in Cancer Therapy

The anticancer effects of this compound derivatives are not solely due to general cytotoxicity but are often attributed to specific interactions with key molecular targets and pathways that are crucial for tumor growth and survival.

A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.

c-Kit and VEGFR2: The compound OSI-930, which is a 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide, is a potent inhibitor of the receptor tyrosine kinases c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) rsc.orgnih.gov. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth frontiersin.orgresearchgate.net. A series of novel thiophene-3-carboxamide derivatives based on the compound PAN-90806 have also been developed as effective VEGFR-2 inhibitors frontiersin.orgresearchgate.net.

EGFR: Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a known driver in several human cancers. A series of symmetrical trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as novel EGFR kinase inhibitors. One particular compound from this series demonstrated an impressive EGFR kinase inhibition with an IC50 value of 94.44 nM researchgate.net.

PDGFR and Pim-1: Research into thiophene derivatives derived from estrone (B1671321) has identified compounds with inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) and Pim-1 kinase. Pim-1 is a serine/threonine kinase that is often overexpressed in various cancers and contributes to cell survival and proliferation. Specific compounds from this estrone-derived series showed high inhibitory activity against Pim-1 kinase.

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. While the modulation of various signaling pathways by anticancer compounds is a key area of research, specific studies directly linking this compound derivatives to the modulation of the TGFβ2 signaling pathway were not prominent in the reviewed literature.

Angiogenesis is a critical process for the growth and metastasis of solid tumors, and its inhibition is a key strategy in cancer therapy. The anti-angiogenic properties of this compound derivatives are well-documented and are often linked to their inhibition of VEGFR2 frontiersin.orgresearchgate.net. By blocking the VEGFR2 signaling pathway, these compounds can inhibit the proliferation and migration of endothelial cells, which are the building blocks of blood vessels rsc.orgnih.gov. For instance, certain 3-arylamino N-aryl thiophene 2-carboxamides were shown to inhibit VEGF-induced migration of Human Umbilical Vein Endothelial Cells (HUVEC), directly indicating anti-angiogenic activity rsc.orgnih.gov. One specific derivative, compound 14d, was found to inhibit HUVEC tube formation in a dose-dependent manner, further confirming its potent anti-angiogenic effects frontiersin.orgresearchgate.net.

A major challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of chemotherapy drugs. One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport anticancer drugs out of the cell.

Research has shown that certain this compound derivatives can overcome this resistance. Specifically, the compound 3-(Benzo[d]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide has been shown to inhibit the P-gp efflux pump rsc.orgnih.gov. This inhibition restores the intracellular concentration of co-administered chemotherapy drugs. For example, the combination of this compound with doxorubicin (B1662922) led to a significant enhancement of doxorubicin's anticancer activity in human colorectal carcinoma LS180 cells, which overexpress P-gp. This was demonstrated by a 13.8-fold improvement (decrease) in the IC50 of doxorubicin in these resistant cells rsc.orgnih.gov. This dual action of inhibiting angiogenesis and P-gp demonstrates the potential of this scaffold in developing agents to reverse multidrug resistance rsc.orgnih.gov.

Anti-inflammatory and Analgesic Effects

In vivo and in vitro Pharmacological Evaluations

Derivatives of this compound have been the subject of numerous pharmacological evaluations, demonstrating a broad spectrum of activity in various in vitro and in vivo models.

In the realm of oncology, these compounds have shown notable antiproliferative effects. Certain thiophene-2-carboxamides bearing aryl substituents have demonstrated cytotoxicity in breast, liver, and leukemia cell lines. mdpi.com For instance, newly synthesized thiophene carboxamide scaffolds were evaluated for their cytotoxic effects against A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines, with two compounds exhibiting significant cytotoxic effects on all tested cancer lines. mdpi.com Further studies have identified derivatives with potent cytotoxicity against hepatocellular carcinoma (HepG-2) and colon cancer (HCT-116) cell lines, with the most active compounds showing 2.3- and 1.7-fold higher cytotoxicity than the reference drug Sorafenib against HepG-2 cells. nih.gov One specific derivative, compound 8e, was selected for advanced testing by the National Cancer Institute (NCI) and was found to inhibit the growth of various cancer cell lines at micromolar concentrations. techscience.com The selectivity of these compounds has also been assessed, with studies showing that effective compounds did not induce the same cytotoxic effects in normal HaCaT (human keratinocyte) cells, indicating a degree of selectivity for cancer cells. mdpi.com An analog, JCI-20679, has demonstrated in vivo antiproliferative effects through the inhibition of mitochondrial complex I. mdpi.com

Beyond anticancer activity, this compound derivatives have displayed significant antibacterial properties. In vitro studies have evaluated their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, 3-amino thiophene-2-carboxamide compounds (7a-c) showed higher antibacterial activity than corresponding 3-hydroxy or 3-methyl thiophene-2-carboxamide compounds. nih.gov Derivative 7b, which contains a methoxy (B1213986) group, was particularly effective, showing excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov

In Vitro Antibacterial Activity of this compound Derivative 7b

| Bacterial Strain | Type | Activity Index vs. Ampicillin (%) | Inhibition Zone (mm) |

|---|---|---|---|

| Pseudomonas aeruginosa | Gram-Negative | 86.9% | 20 |

| Staphylococcus aureus | Gram-Positive | 83.3% | 20 |

| Bacillus subtilis | Gram-Positive | 82.6% | 19 |

| Escherichia coli | Gram-Negative | 64.0% | Not Specified |

Clinical and Pre-Clinical Data

Research into this compound and its derivatives is currently concentrated at the pre-clinical stage. The available data is derived from a wide array of in vitro cellular assays and in vivo animal models designed to establish preliminary efficacy and mechanisms of action.

The pharmacological evaluations detailed in the previous section, such as the in vitro cytotoxicity assays against various human cancer cell lines (A375, HT-29, MCF-7, HepG-2) and antibacterial screenings, constitute the core of the pre-clinical evidence for the therapeutic potential of these compounds. mdpi.comnih.govnih.gov For example, the identification of thiophene derivatives that induce apoptosis and cause cell cycle arrest in cancer cells provides a strong rationale for further pre-clinical development. nih.gov Similarly, the characterization of a 2-amino-thiophenic derivative, SB-200, as a promising candidate for in vivo anti-leishmania drug tests is a key pre-clinical finding. nih.gov

While some analogs have undergone in vivo testing, demonstrating antiproliferative effects, these studies are part of the pre-clinical assessment aimed at understanding the compound's behavior in a whole organism. mdpi.com To date, there is no publicly available data from registered clinical trials involving human subjects for this compound itself. The progression from the current pre-clinical phase to clinical evaluation would require more extensive studies.

Antioxidant Activity

Radical Scavenging Mechanisms (e.g., ABTS method)

The antioxidant potential of this compound derivatives has been investigated using established radical scavenging assays. One of the primary methods employed is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.govresearchgate.net This method is based on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the stable ABTS radical cation (ABTS˙⁺). nih.gov

The mechanism involves the generation of the blue-green ABTS˙⁺ radical, which has a characteristic absorbance at a specific wavelength, typically 734 nm. nih.gov When an antioxidant derivative of this compound is introduced, it reduces the ABTS˙⁺ radical back to its neutral, colorless form. This reduction leads to a proportional decrease in the absorbance of the solution. nih.gov The antioxidant capacity of the tested compound is quantified by measuring this decolorization using a UV-Visible spectrophotometer. nih.govresearchgate.net The percentage of inhibition of the ABTS˙⁺ radical is calculated based on the reduction in absorbance compared to a control. nih.gov

Comparative Studies with Reference Antioxidants

To validate the antioxidant potential of this compound derivatives, their activity is often compared against well-known reference antioxidants, such as ascorbic acid (Vitamin C). nih.govnih.gov In one study, the antioxidant properties of a series of 3-amino thiophene-2-carboxamide derivatives (7a-c) were evaluated using the ABTS method. nih.gov

The results indicated that the 3-amino derivatives possessed notable antioxidant activity. The derivative designated 7a exhibited a significant inhibition of 62.0%, which was comparable to the 88.44% inhibition achieved by the reference standard, ascorbic acid, under the same conditions. nih.gov The study found that the 3-amino thiophene-2-carboxamide derivatives (7a-c) promoted the highest antioxidant activity (ranging from 46.9% to 62.0%) when compared to other synthesized analogs like 3-hydroxy and 3-methyl thiophene-2-carboxamides. nih.gov This suggests that the amino group at the 3-position is a key contributor to the radical scavenging capability of this class of compounds. nih.gov

Comparative Antioxidant Activity (ABTS Assay)

| Compound | Percent Inhibition (%) |

|---|---|

| Ascorbic Acid (Reference) | 88.44% |

| Derivative 7a | 62.0% |

| Derivative 7b | 51.3% |

| Derivative 7c | 46.9% |

Other Biological Activities

Antileishmanial Activity and Pharmacomodulation

Derivatives of this compound have emerged as a promising scaffold in the search for new treatments for leishmaniasis, a neglected tropical disease. mdpi.comnih.gov Research has focused on the pharmacomodulation of the 2-aminothiophene core, which involves making specific chemical modifications to the molecule to enhance its therapeutic activity. mdpi.com

One key finding is that the substitution of a carbonitrile group at the C-3 position with a carboxamide group can result in a positive pharmacomodulation, maintaining or improving anti-Leishmania activity. mdpi.com For example, the replacement of a 3-carbonitrile with a 3-carboxamide in one series of compounds resulted in the maintenance of anti-promastigote activity (IC₅₀ 8.61 µM versus 9.35 µM). mdpi.com

Several 2-aminothiophene derivatives have been identified as promising antileishmanial candidates. bioworld.com The compound SB-200, a 2-amino-thiophenic derivative, has shown potent activity, inhibiting the growth of promastigotes from several Leishmania species with low micromolar IC₅₀ values. nih.gov The anti-amastigote activity of SB-200 is linked to in vitro immunomodulation. nih.gov Furthermore, the compound demonstrated a favorable selectivity index (SI), which compares the cytotoxic concentration against mammalian cells to the inhibitory concentration against the parasite. nih.gov

Antileishmanial Activity of Derivative SB-200

| Target | Parameter | Value (µM) |

|---|---|---|

| Leishmania infantum (promastigote) | IC₅₀ | 3.96 |

| Leishmania braziliensis (promastigote) | IC₅₀ | 4.25 |

| Leishmania major (promastigote) | IC₅₀ | 4.65 |

| L. infantum (amastigote) | IC₅₀ | 2.85 |

| J774.A1 Macrophages (Cytotoxicity) | CC₅₀ | 42.52 |

| VERO Cells (Cytotoxicity) | CC₅₀ | 39.2 |

| Selectivity Index (Amastigote vs. Macrophage) | SI | 14.97 |

Potential in Neurodegenerative Disorders (e.g., Schizophrenia)

Derivatives of this compound have been investigated for their potential therapeutic applications in neurodegenerative disorders, with a particular focus on conditions like schizophrenia. The core of this research lies in the structural similarity of these compounds to existing antipsychotic agents and their ability to interact with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia.

One notable area of investigation has been the development of heterocyclic analogues of existing antipsychotic compounds. For instance, a derivative of this compound, specifically 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-thiophenecarboxamide , has been synthesized and evaluated for its potential as an antipsychotic agent. This compound was assessed for its in vitro binding affinity to crucial neuroreceptors and its in vivo efficacy in a preclinical model predictive of antipsychotic activity.

The in vivo studies of this derivative demonstrated its ability to antagonize the apomorphine-induced climbing response in mice. This behavioral model is a well-established assay for screening compounds with potential antipsychotic properties, as it is sensitive to dopamine (B1211576) receptor antagonists. The promising activity of this this compound derivative in this model suggests its potential to mitigate some of the symptoms associated with schizophrenia.

Table 1: In Vivo Antipsychotic Activity of a this compound Derivative

| Compound | Assay | Result |

|---|---|---|

| 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-thiophenecarboxamide | Apomorphine-induced climbing in mice | Potent antagonism |

Modulation of Specific Biological Targets

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to modulate the activity of specific biological targets. Research has primarily focused on their interactions with neurotransmitter receptors and protein kinases, highlighting the versatility of this chemical scaffold in drug design.

Neuroreceptor Modulation:

In the context of schizophrenia and other neuropsychiatric disorders, the primary biological targets of interest are dopamine and serotonin (B10506) receptors. The aforementioned derivative, 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-thiophenecarboxamide , was evaluated for its binding affinity to the dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. These receptors are established targets for many clinically effective antipsychotic drugs. The ability of this compound to bind to these receptors underscores the potential of the this compound scaffold to serve as a platform for the development of novel antipsychotic agents with specific receptor-binding profiles.

Table 2: Neuroreceptor Binding Profile of a this compound Derivative

| Compound | Target Receptors | Implication |

|---|---|---|

| 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-thiophenecarboxamide | Dopamine D2, Serotonin 5-HT2, Serotonin 5-HT1a | Potential as an antipsychotic agent |

Enzyme Inhibition:

Beyond neuroreceptors, derivatives of the closely related ortho-amino thiophene carboxamide scaffold have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. A notable example is the compound OSI-930 , an ortho-N-aryl-3-amnio-N'-arylthiophene-2-carboxamide, which has been investigated as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov

The inhibitory activity of OSI-930 and similar compounds against VEGFR-2 highlights the potential of the amino-thiophene-carboxamide core structure in the development of anti-cancer agents. nih.gov The ortho-amino-N,N'-diaryl carboxamide moiety is considered a key pharmacophore that can mimic the adenine (B156593) ring of ATP, enabling it to compete for the ATP-binding site on the kinase domain of VEGFR-2. nih.gov

Table 3: Kinase Inhibition by an ortho-Amino Thiophene Carboxamide Derivative

| Compound | Target Enzyme | Biological Process | Therapeutic Potential |

|---|---|---|---|

| OSI-930 | VEGFR-2 | Angiogenesis | Anti-cancer |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic and molecular properties of 3-Aminothiophene-2-carboxamide. These calculations provide a microscopic view of the molecule's characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of thiophene-2-carboxamide, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or def-2TZVP, have been employed to optimize molecular geometry and study electronic properties mdpi.comnih.gov.

In a study on the related compound methyl-3-aminothiophene-2-carboxylate, DFT calculations were initiated from its experimentally determined crystal structure mdpi.com. Such studies reveal that the amino and carboxyl groups are significant participants in various intermolecular and intramolecular interactions. The geometry optimization of the monomer is a crucial step to understand its structural and excitation characteristics mdpi.com. These computational approaches have also been used to analyze the differences in shape and electronic properties among various thiophene-2-carboxamide derivatives nih.gov.

Table 1: DFT Calculation Parameters for Thiophene (B33073) Carboxamide Derivatives

| Parameter | Specification | Source |

|---|---|---|

| Method | Density Functional Theory (DFT) | mdpi.comnih.gov |

| Functional | B3LYP | mdpi.comnih.gov |

| Basis Set | def-2TZVP / 6-31G(d,p) | mdpi.comnih.gov |

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical stability and reactivity of a molecule mdpi.com. The HOMO-LUMO energy gap (ΔE) is a key indicator; a smaller gap suggests higher chemical reactivity and lower kinetic stability mdpi.comresearchgate.net.

For methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be approximately 4.537 eV, indicating a high chemical reactivity mdpi.com. In this molecule, both the HOMO and LUMO are primarily delocalized over the thiophene ring. The nitrogen atom of the amino group contributes significantly (27.9%) to the HOMO, while the carbon atoms of the carboxyl group have a notable contribution (14.3%) to the LUMO mdpi.com.

A study on a series of 3-amino thiophene-2-carboxamide derivatives found that their HOMO-LUMO energy gaps ranged from 3.11 to 3.83 eV nih.gov. The presence of the carboxamide group was noted to influence the energy of the LUMO nih.gov. Generally, molecules with larger HOMO-LUMO energy gaps are considered more rigid and kinetically stable researchgate.net.

Table 2: Frontier Molecular Orbital (FMO) Data for Thiophene Derivatives

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Methyl-3-aminothiophene-2-carboxylate | - | - | ~4.537 | mdpi.com |

Electrostatic potential (ESP) mapping is a valuable tool for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attacks mdpi.com. The ESP map visualizes the charge distribution on the van der Waals surface of a molecule.

For methyl-3-aminothiophene-2-carboxylate, the ESP map shows a red region (negative potential), indicating possible sites for electrophilic attack, and a blue region (positive potential) for nucleophilic attack mdpi.com. The most negative potential (-32.64 kcal/mol) was found at the oxygen atom of the carboxyl group, identifying it as the most favorable site for interaction with positively charged species mdpi.com. Such analyses are crucial for understanding how the molecule interacts with its environment, including potential biological targets. In thiophene derivatives, the ESP map can highlight the reactivity of different parts of the molecule, with negative regions often localized on electronegative atoms like oxygen researchgate.net.

Molecular Modeling and Simulations

Molecular modeling and simulations are indispensable for investigating the interactions of small molecules with biological targets, providing insights into their potential therapeutic applications.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used in drug design to screen for potential inhibitors of specific protein targets.

Derivatives of thiophene carboxamide have been investigated as inhibitors for various protein kinases and other enzymes. For instance, thiophene-3-carboxamide (B1338676) derivatives have been studied as dual inhibitors of c-Jun N-terminal kinase (JNK), targeting both the ATP binding site and the substrate docking site nih.gov. Molecular docking studies have also been performed on ortho-amino thiophene carboxamide derivatives to explore their inhibitory activities against VEGFR-2, a key protein in angiogenesis nih.gov. In these studies, the ligand is typically docked into the active site of the protein, and the resulting poses are scored based on their binding energy to identify the most favorable interactions nih.govscienceopen.com.

Table 3: Examples of Protein Targets for Thiophene Carboxamide Derivatives in Docking Studies

| Protein Target | PDB Code | Therapeutic Area | Source |

|---|---|---|---|

| c-Jun N-terminal kinase 1 (JNK1) | 1UKI | Inflammation, Neurodegeneration | nih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | - | Cancer (Angiogenesis) | nih.gov |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the calculation of binding affinities over time. Following molecular docking, MD simulations are often performed to refine the docked poses and to understand the conformational changes that occur upon ligand binding nih.gov.

For thiophene carboxamide derivatives identified as potential anticancer agents, MD simulations have been used to study the stability of their complexes with tubulin nih.gov. The root mean square deviation (RMSD) of the protein-ligand complex is monitored over the simulation time (e.g., 100 ns) to assess its stability. A low and stable RMSD value (typically less than 3 Å) indicates that the ligand is well-fitted and stable within the binding pocket nih.gov. MD simulations have also been employed to study the interactions of phenylthiophene derivatives with the SARS-CoV-2 PLpro enzyme, revealing key interactions that stabilize the complex mdpi.com.

Pharmacophore Modeling

Pharmacophore modeling for derivatives of this compound has been instrumental in identifying key structural features required for biological activity. For instance, in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a common pharmacophore has been identified as the ortho-amino-N,N-diaryl carboxamide moiety. nih.gov This "head part" of the molecule is considered essential for fulfilling the basic binding requirements for both VEGFR and colchicine (B1669291) binding site inhibitors. nih.gov

Structural modifications and extensions to this core template have been explored to enhance binding affinity. These models often include a "tail part," typically composed of linker groups attached to aryl rings, which aims to increase the binding affinity to kinase and tubulin polymerization sites. nih.gov The design of these pharmacophoric models is often guided by the structures of known drugs and inhibitors, such as Sorafenib, to identify key interaction points. nih.gov Compounds based on the this compound scaffold, such as OSI-930 (ortho-N-aryl-3-amnio-N′-arylthiophene-2-carboxamide), have been identified as potent kinase inhibitors, further validating the importance of this structural motif in pharmacophore design. nih.gov

Drug-Likeness and ADME Predictions

Computational Assessment of Pharmacokinetic Properties

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives, assessing their potential as drug candidates. nih.gov These in silico methods provide crucial insights into the pharmacokinetic profile of a compound before extensive experimental testing. For a series of novel thiophene derivatives, ADMET predictions showed favorable properties, including intestinal absorption rates above 80% and good distribution to the brain and central nervous system. ajol.info

Studies utilizing software like the QikProp module in the Schrödinger suite analyze a range of descriptors to evaluate the druggability of these compounds. nih.gov These analyses help determine if the synthesized molecules align with the ADME-T profiles of established FDA-approved drugs. nih.gov Predictions often confirm that these compounds adhere to criteria like Lipinski's rule of five, indicating good oral bioavailability. ajol.info Furthermore, metabolic predictions have suggested that these compounds can be both substrates and inhibitors of cytochrome P450 3A4 (CYP3A4), an important enzyme in drug metabolism. ajol.info

Table 1: Predicted Pharmacokinetic Properties of Thiophene Derivatives

| Property | Predicted Value/Characteristic | Reference |

|---|---|---|

| Intestinal Absorption | > 80% | ajol.info |

| CNS Distribution | Good | ajol.info |

| Lipinski's Rule of Five | No more than one violation | ajol.info |

| Metabolism | Substrate and inhibitor of CYP3A4 | ajol.info |

Toxicity Prediction (e.g., OSIRIS Property Explorer)

Toxicity prediction is a critical step in the early stages of drug development. The OSIRIS Property Explorer is a computational tool that assesses potential toxicity risks by identifying structural fragments associated with adverse effects. organic-chemistry.orggithub.io This tool predicts risks such as mutagenicity, tumorigenicity, irritancy, and reproductive effects. researchgate.net The prediction results are often color-coded, with green indicating drug-conform behavior and red highlighting properties with a high risk of undesired effects. organic-chemistry.org

The methodology relies on a pre-computed set of structural fragments that trigger toxicity alerts if present in the molecule being analyzed. organic-chemistry.orggithub.io These fragment lists were generated by systematically analyzing compounds from databases of toxic substances, such as the Registry of Toxic Effects of Chemical Substances (RTECS). organic-chemistry.org A fragment is considered a risk factor if it frequently appears in harmful compounds but is rare in traded drugs. organic-chemistry.org For novel thiophene derivatives, predictions have indicated an absence of AMES toxicity, suggesting they are non-mutagenic. ajol.info The absence of such alerts, however, does not guarantee a complete lack of toxic effects. organic-chemistry.orggithub.io

Table 2: Representative Toxicity Risk Assessment using OSIRIS Property Explorer

| Toxicity Risk | Predicted Outcome | Interpretation | Reference |

|---|---|---|---|

| Mutagenicity | No risk | Low probability of being mutagenic | researchgate.netresearchgate.net |

| Tumorigenicity | No risk | Low probability of being tumorigenic | researchgate.net |

| Irritant Effects | No risk | Low probability of being an irritant | researchgate.net |

Crystal Structure Analysis and Intermolecular Interactions

X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction is a definitive technique for elucidating the three-dimensional structure of molecules. Studies on derivatives of this compound have provided precise data on their solid-state conformation and molecular geometry.

For example, the closely related compound, Methyl-3-aminothiophene-2-carboxylate (matc), crystallizes in the monoclinic P21/c space group. mdpi.com Its asymmetric unit contains three crystallographically independent molecules. mdpi.com Another derivative, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, also crystallizes in the monoclinic P21/c space group. researchgate.net The analysis of 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide revealed a dihedral angle of 13.9 (1)° between its two aromatic rings. nih.gov X-ray diffraction has also been employed to unequivocally determine the stereochemistry of the imine double bond in 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives. scielo.br

Table 3: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl-3-aminothiophene-2-carboxylate | Monoclinic | P21/c | - | - | - | - | mdpi.com |

Hydrogen Bonding Networks and Crystal Packing

The stability and packing of molecular crystals are governed by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. In the crystal structure of this compound derivatives, both strong and weak hydrogen bonds are crucial for stabilizing the crystal lattice.

Hirshfeld Surface and Reduced Density Gradient (RDG) Analysis

Computational studies, particularly Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis, provide profound insights into the intermolecular interactions that govern the crystal packing of thiophene derivatives. While direct studies on this compound are limited, extensive analysis of its close derivative, Methyl-3-aminothiophene-2-carboxylate (matc), reveals the nature of these non-covalent interactions. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for exploring and visualizing intermolecular interactions within a crystal. mdpi.com For Methyl-3-aminothiophene-2-carboxylate, this analysis demonstrates that the crystal packing is stabilized by a combination of strong and weak interactions, including N–H⋯O and N–H⋯N hydrogen bonds, as well as weaker C–H⋯S contacts. mdpi.comproquest.com

The percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for Methyl-3-aminothiophene-2-carboxylate are detailed below.

| Intermolecular Contact | Contribution (%) | Description |

| H···H | Highest Contribution | Attributed to the abundance of hydrogen atoms on the molecular surface. mdpi.com |

| O···H/H···O | Significant Contribution | Corresponds to strong N–H⋯O hydrogen bonds, appearing as large spikes in fingerprint plots. mdpi.com |

| C···H/H···C | Substantial Contribution | Represents van der Waals forces. mdpi.com |

| S···H/H···S | Substantial Contribution | Indicates the role of the thiophene sulfur atom in weak intermolecular contacts. mdpi.com |

| N···H/H···N | Moderate Contribution | Relates to N–H⋯N hydrogen bonds. mdpi.com |

| C···S/S···C | Minor Contribution | A very small contribution to the overall crystal packing. mdpi.com |

| S···O/O···S | Minor Contribution | A very small contribution to the overall crystal packing. mdpi.com |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a popular computational method used to identify and visualize weak non-covalent interactions in real space. proquest.comresearchgate.net This technique plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). The resulting isosurfaces are color-coded to differentiate the nature and strength of the interactions.

For a trimer configuration of Methyl-3-aminothiophene-2-carboxylate, RDG analysis confirms the interactions identified by Hirshfeld analysis. proquest.com

| Isosurface Color | Interaction Type | Description |

| Blue | Strong Hydrogen Bonds | Appears between the carboxyl and amino groups of neighboring molecules, indicating intermolecular N–H⋯O and N–H⋯N hydrogen bonds. mdpi.com |

| Green | Van der Waals Interactions | Large areas of green are observed between the carboxyl group oxygen and a neighboring molecule's ring hydrogen, signifying C–H⋯O contacts and van der Waals forces. mdpi.com |

| Red | Steric Repulsion | Indicates strong non-bonded overlap. researchgate.net |

Together, these computational methods confirm that the crystal packing of Methyl-3-aminothiophene-2-carboxylate is stabilized by a network of hydrogen bonds and weaker van der Waals forces, with dispersion energy being the dominant component of the total interaction energy. mdpi.comproquest.com The amino and carboxyl groups are key participants in these various intermolecular and intramolecular interactions. mdpi.com

Patents and Intellectual Property

Overview of Patented Applications for 3-Aminothiophene-2-carboxamide Derivatives

The intellectual property landscape for this compound and its derivatives reveals a significant and sustained interest in their therapeutic potential. These compounds form the core scaffold for a variety of patented molecules with applications spanning several key areas of medicine. The versatility of the this compound core allows for modifications that lead to a broad spectrum of biological activities, making it a privileged structure in medicinal chemistry. nih.govnih.govbohrium.comeprajournals.com

Patented applications demonstrate the role of these derivatives as inhibitors of various enzymes and receptors implicated in disease. A significant portion of the patent literature focuses on their use as antineoplastic agents. nih.govgoogle.com For instance, derivatives have been patented as inhibitors of protein kinases, which are crucial for cell signaling and growth, and are often dysregulated in cancer. nih.gov Additionally, patents describe their function as histone deacetylase (HDAC) inhibitors, a class of compounds that can induce cancer cell cycle arrest and apoptosis. google.com

Beyond oncology, the patent portfolio for these derivatives extends to other therapeutic fields. There are patented applications for their use in treating inflammatory conditions. google.com Another notable area is in the management of viral diseases, with patents covering thiophene (B33073) analogues for the treatment or prevention of flavivirus infections. The antithrombotic potential of these derivatives has also been recognized and protected through patents.

Furthermore, the core structure is not only valuable for its direct therapeutic effects but also as a crucial intermediate in the synthesis of other complex molecules. Patents have been filed for novel methods of producing 3-aminothiophene derivatives, highlighting their importance as building blocks for agrochemicals and pharmaceuticals. google.com This dual role as both active pharmaceutical ingredients and key synthetic intermediates underscores the broad scope of their patented applications.

Key Assignees and Inventors

The development and patenting of this compound derivatives have been driven by a number of prominent pharmaceutical companies and research institutions. Analysis of the patent landscape reveals several key assignees who have significantly contributed to the intellectual property surrounding these compounds.

Among the major players is Hoffmann-La Roche Inc. , which has been active in patenting thiophene derivatives for pharmaceutical use, particularly as antineoplastic agents. google.com Their patents cover the manufacture and application of these compounds as inhibitors of enzymes like histone deacetylase (HDAC).

Another significant assignee is Vertex Pharmaceuticals Incorporated . This company holds patents for thiophene-carboxamides as protein kinase inhibitors and for thiophene analogues aimed at treating flavivirus infections. nih.gov Their patent portfolio underscores a focus on infectious diseases and kinase-mediated conditions.

OSI Pharmaceuticals, Inc. (later acquired by Astellas) has also contributed to the patent landscape, with patents for (2-carboxamido)(3-amino) thiophene compounds specifically targeting the c-Kit kinase, an important target in oncology.

Older patents in this field, focusing on the fundamental synthesis of related compounds like 3-aminothiophene-2-carboxylic acid esters, list inventors such as Dr. Hans Fiesselmann . google.com More recent patents for therapeutic applications have named inventors from the aforementioned pharmaceutical companies, reflecting the shift from foundational chemistry to drug discovery and development.

The table below summarizes some of the key assignees and the general focus of their patented work on thiophene derivatives.

| Key Assignee | Primary Focus of Patented Applications |

| Hoffmann-La Roche Inc. | Antineoplastic agents, Histone deacetylase (HDAC) inhibitors |

| Vertex Pharmaceuticals Inc. | Protein kinase inhibitors, Antiviral agents (flavivirus infections) |

| OSI Pharmaceuticals, Inc. | Oncology, c-Kit kinase inhibitors |

This table is not exhaustive but illustrates the significant contributions of these entities to the intellectual property surrounding this compound and its derivatives.

Therapeutic Areas Covered by Patents (e.g., Oncology, Inflammation)

The patent literature for this compound derivatives highlights their broad therapeutic potential, with a strong emphasis on oncology and inflammatory diseases. The adaptability of the thiophene scaffold allows for the design of molecules that can interact with a variety of biological targets, leading to a diverse range of patented medical uses. nih.gov

Oncology stands out as the most prominent therapeutic area in the patent landscape. Derivatives of this compound have been patented as potent inhibitors of several key targets in cancer therapy:

Protein Kinase Inhibitors : Many patents describe the use of these compounds to inhibit protein kinases, which are enzymes that play a critical role in the signaling pathways that control cell growth and proliferation. Dysregulation of these pathways is a hallmark of cancer. nih.gov

Histone Deacetylase (HDAC) Inhibitors : Hoffmann-La Roche, among others, has patented thiophene derivatives that function as HDAC inhibitors. These agents can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in tumor cells. google.com

VEGFR-2 Inhibitors : Some patented ortho-amino thiophene carboxamide derivatives have been specifically designed and screened as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.gov

Inflammation is another significant therapeutic area where this compound derivatives have been patented. These compounds have been developed to modulate inflammatory pathways, although the specific targets are varied. The anti-inflammatory applications leverage the ability of the thiophene core to be functionalized into molecules that can interfere with the biological processes underlying inflammatory conditions. eprajournals.comgoogle.com

Beyond these two major areas, patents also cover other therapeutic applications, including:

Antiviral Agents : Notably, Vertex Pharmaceuticals has patented thiophene analogues for the treatment and prevention of infections caused by the Flaviviridae family of viruses.

Antithrombotic Agents : The potential of these derivatives to prevent the formation of blood clots has also been explored and patented.

Antimicrobial and Antiparasitic Agents : The versatility of the thiophene scaffold has led to research and patenting of derivatives with activity against various microbes and parasites. nih.gov

The following table provides a summary of the primary therapeutic areas covered by patents for this compound derivatives.

| Therapeutic Area | Specific Patented Applications |

| Oncology | Protein Kinase Inhibitors, Histone Deacetylase (HDAC) Inhibitors, VEGFR-2 Inhibitors |

| Inflammation | Modulation of inflammatory pathways |

| Infectious Diseases | Antiviral agents (specifically against flaviviruses) |

| Cardiovascular | Antithrombotic agents |

| Antimicrobial | Antibacterial and antiparasitic agents |

Patent Landscape Analysis and Future Trends

The patent landscape for thiophene derivatives, including the this compound scaffold, is robust and dynamic, reflecting the compound's status as a "privileged pharmacophore" in medicinal chemistry. nih.gov The global thiophene market is projected to grow, driven by increasing demand in the pharmaceutical and agrochemical sectors. datainsightsmarket.com This growth is indicative of a continuing trend of innovation and patenting activity for thiophene-based compounds.

Current Landscape: The market for thiophene is moderately concentrated, with key chemical and pharmaceutical companies holding significant patent portfolios. datainsightsmarket.com The pharmaceutical industry represents the largest application segment for thiophene, and this is reflected in the patent filings which are predominantly focused on therapeutic applications. datainsightsmarket.com A review of US FDA-approved drugs shows that the thiophene moiety is a common feature, ranking high in the approval of small drug molecules over the last decade. nih.gov This history of successful drug development provides a strong incentive for continued research and patenting in this area.

The majority of patents are focused on developing derivatives with improved efficacy and safety for a range of diseases, most notably cancer. nih.govresearchgate.net There is also a significant number of patents related to novel and more efficient synthetic methods, including green chemistry approaches, to produce these compounds. nih.govmdpi.com

Future Trends: Several trends are likely to shape the future patent landscape for this compound derivatives:

Expansion into New Therapeutic Areas : While oncology and inflammation are currently dominant, the inherent versatility of the thiophene scaffold suggests that future patents will likely cover a broader range of indications. The expanding use of heterocyclic compounds in novel drug discovery is expected to drive demand for thiophene-based intermediates. futuremarketinsights.com

Focus on Novel Drug Development : Major pharmaceutical companies are expected to continue their focus on developing new drugs based on the thiophene core. This will likely lead to an increase in patent applications for new chemical entities with improved pharmacological profiles. futuremarketinsights.com

Bio-based Production and Green Chemistry : There is a growing trend towards sustainability in chemical manufacturing. Future patents may focus on bio-based production methods for thiophene and its derivatives, as well as synthetic routes that are more environmentally friendly. datainsightsmarket.com

Development of New Derivatives : The exploration of new derivatives with enhanced properties will continue to be a major trend. This includes the synthesis of compounds with greater potency, selectivity, and improved pharmacokinetic properties. datainsightsmarket.com